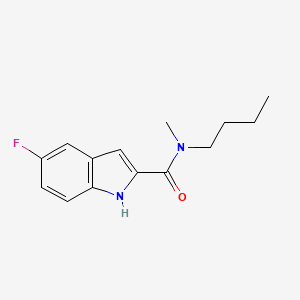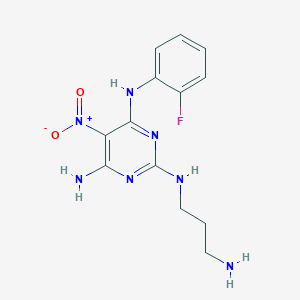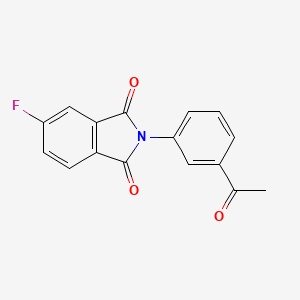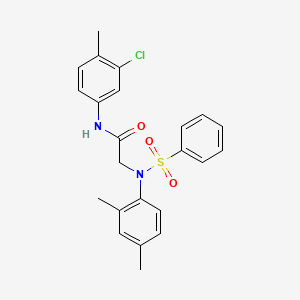![molecular formula C22H26N2O2S B12475817 N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B12475817.png)
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide is a complex organic compound with a unique structure that combines an azepane ring, a phenyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the azepane ring and the phenyl group. The azepane ring can be synthesized through cyclization reactions, while the phenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves the coupling of these intermediates with a sulfanylacetamide moiety under controlled conditions, such as using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfanyl and carbonyl groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The azepane ring and phenyl group may interact with enzymes or receptors, modulating their activity. The sulfanylacetamide moiety can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A simpler analog with a phenyl group and an acetamide moiety.
2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide: A compound with a similar azepane ring and phenyl group but different substituents.
Uniqueness
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to its combination of an azepane ring, phenyl group, and sulfanylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H26N2O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C22H26N2O2S/c1-17-10-12-18(13-11-17)27-16-21(25)23-20-9-5-4-8-19(20)22(26)24-14-6-2-3-7-15-24/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,23,25) |
InChI Key |
IGFYMZAPKCVNMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B12475739.png)
![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide](/img/structure/B12475742.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B12475750.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12475757.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12475764.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B12475786.png)
![3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12475791.png)
![N-[(9-ethylcarbazol-3-yl)methyl]aniline](/img/structure/B12475800.png)
![2-Cyano-3-[4-(2-cyanoethyl-methyl-amino)phenyl]prop-2-enamide](/img/structure/B12475808.png)


